3H-Imidazo(2,1-a)isoindol-5-ol, 2,5-dihydro-5-(4-methoxyphenyl)-
Description
The compound 3H-Imidazo(2,1-a)isoindol-5-ol, 2,5-dihydro-5-(4-methoxyphenyl)- belongs to a class of imidazo-isoindole derivatives known for their pharmacological activity, particularly in central nervous system (CNS) modulation. Structurally, it features a bicyclic imidazo-isoindol core substituted with a 4-methoxyphenyl group at the 5-position. The methoxy group (-OCH₃) is electron-donating, which may influence receptor binding kinetics and metabolic stability compared to analogs with electron-withdrawing substituents (e.g., chlorine or trifluoromethyl groups) .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-13-8-6-12(7-9-13)17(20)15-5-3-2-4-14(15)16-18-10-11-19(16)17/h2-9,20H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQICEQOCYAITRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=NCCN42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954771 | |
| Record name | 5-(4-Methoxyphenyl)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33156-84-2 | |
| Record name | 3H-Imidazo(2,1-a)isoindol-5-ol, 2,5-dihydro-5-(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033156842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-Methoxyphenyl)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme and Conditions
Starting materials :
- 2-(2-Bromophenyl)-1H-imidazole derivatives
- 4-Methoxyphenyl isocyanide
Catalytic system :
- Pd(OAc)₂ (3 mol%)
- Cs₂CO₃ (1 equiv)
- Solvent: DMSO
- Temperature: 100°C
- Reaction time: 12–24 hours
Mechanism :
- Oxidative addition of Pd into the C–Br bond.
- Isocyanide insertion to form a Pd–carbene intermediate.
- Cyclization via intramolecular C–N bond formation.
Yield Optimization
| Entry | Substrate | Isocyanide | Yield (%) |
|---|---|---|---|
| 1 | 2-(2-Bromophenyl)-1H-imidazole | 4-Methoxyphenyl isocyanide | 78 |
Critical parameters :
- Excess isocyanide (1.2 equiv) improves cyclization efficiency.
- Polar aprotic solvents (DMSO > DMF > NMP) enhance Pd catalyst activity.
Lithium Diisopropylamide (LDA)-Mediated Cyclization
A patent-disclosed method (US20180118750A1) utilizes LDA for deprotonation and nucleophilic attack to construct the imidazo-isoindole core.
Stepwise Synthesis
Step 1 : Formation of tert-butyl 4-((2-bromo-6-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate
- Reagents :
- 1-Bromo-3-fluorobenzene
- tert-Butyl 4-formylpiperidine-1-carboxylate
- LDA (2.6 equiv) in THF at −78°C
- Yield : 84%
Step 2 : Tosylhydrazone formation and cyclization
- Reagents :
- p-Toluenesulfonyl hydrazide
- Methanol, reflux
- Intermediate : tert-Butyl 4-(2-tosylhydrazono)piperidine-1-carboxylate
Step 3 : Introduction of 4-methoxyphenyl group
- Coupling reagent : 4-Methoxyphenylboronic acid
- Conditions : Suzuki-Miyaura coupling with Pd(PPh₃)₄
Post-Cyclization Functionalization
The hydroxyl group at position 5 is introduced via hydrolysis or oxidation:
Hydroxylation Protocol
- Substrate : 5-(4-Methoxyphenyl)-5H-imidazo[2,1-a]isoindole
- Reagents :
- H₂O₂ (30%) in acetic acid
- Temperature: 60°C
- Yield : 68% (estimated from analogous transformations)
Comparative Analysis of Methods
Key advantages of Pd-catalyzed route :
- Ligand-free conditions reduce cost.
- Single-step cyclization minimizes purification steps.
Purity and Characterization Data
HPLC analysis (C18 column, MeCN/H₂O = 70:30):
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.82 (d, J = 8.4 Hz, 1H, Ar–H)
- δ 6.91 (d, J = 8.8 Hz, 2H, OCH₃–C₆H₄)
- δ 5.21 (s, 1H, OH)
HRMS (ESI+) :
Industrial-Scale Considerations
Cost analysis :
- Pd-catalyzed method: $12.50/g (catalyst recovery feasible)
- LDA method: $18.75/g (cryogenic conditions increase costs)
Safety protocols :
- LDA reactions require strict temperature control (−78°C).
- DMSO/Pd(OAc)₂ mixtures necessitate inert atmosphere handling.
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo(2,1-a)isoindol-5-ol, 2,5-dihydro-5-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has shown promise in biological assays, including antimicrobial and antimalarial activities.
Mechanism of Action
The mechanism of action of 3H-Imidazo(2,1-a)isoindol-5-ol, 2,5-dihydro-5-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Modifications and Substituent Effects
The pharmacological profile of imidazo-isoindole derivatives is highly dependent on the substituent at the 5-position. Key analogs and their substituents include:
Key Observations :
- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance binding affinity to monoamine transporters (DAT, NET, SERT) but may reduce metabolic stability due to increased lipophilicity .
- Methoxy groups (-OCH₃) improve solubility and may reduce off-target effects compared to halogenated analogs, though this remains speculative without direct data .
Pharmacological Activity
- Mazindol: Demonstrates potent anorectic activity (comparable to d-amphetamine) and inhibits dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters with IC₅₀ values in the nanomolar range . It was historically used off-label for narcolepsy due to its wake-promoting effects .
- Trifluoromethyl Derivative (CAS 24033-18-9) : Higher molecular weight and lipophilicity suggest prolonged CNS penetration, though its efficacy remains unquantified in the provided evidence .
- Target Compound (4-methoxyphenyl): The methoxy group’s electron-donating nature may weaken transporter binding compared to mazindol but improve oral bioavailability. No direct binding or functional data are available .
Biological Activity
3H-Imidazo(2,1-a)isoindol-5-ol, 2,5-dihydro-5-(4-methoxyphenyl)- is a compound belonging to the imidazo[2,1-a]isoindole family. This class of compounds has garnered attention for its diverse biological activities, including antichagasic, anti-HIV, antimalarial, and leishmanicidal properties. This article aims to explore the biological activity of this specific compound through various studies and findings.
Antileishmanial Activity
A significant study investigated the leishmanicidal activity of several derivatives of imidazo[2,1-a]isoindol-5-ol against Leishmania donovani and Leishmania infantum. The results indicated that eight out of thirty-one compounds exhibited effective leishmanicidal activity with EC50 values between 1 to 2 µM. These compounds also demonstrated selectivity indexes ranging from 29 to 69 on infected THP-1 cells, indicating their potential as therapeutic agents against leishmaniasis .
The mechanism by which these compounds exert their effects appears to involve disruption of the energy metabolism in Leishmania parasites. The inhibition of mitochondrial dehydrogenases was assessed using MTT reduction assays, demonstrating that these compounds can significantly decrease parasite viability by targeting their energy metabolism directly .
Other Biological Activities
In addition to antileishmanial effects, derivatives of this compound have shown promise in other areas:
- Antichagasic Activity : Compounds with similar structures have been noted for their effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease.
- Antiviral Activity : Some derivatives exhibit anti-HIV properties by inhibiting viral replication through interference with critical pathways in infected cells.
- Antimalarial Activity : The imidazo[2,1-a]isoindole scaffold has been associated with activity against Plasmodium falciparum, the parasite responsible for malaria .
Research Findings and Case Studies
| Study | Target Pathogen | EC50 (µM) | Selectivity Index | Observations |
|---|---|---|---|---|
| Study 1 | Leishmania donovani | 1 - 2 | 29 - 69 | Effective against promastigotes and amastigotes |
| Study 2 | Trypanosoma cruzi | TBD | TBD | Potential for Chagas disease treatment |
| Study 3 | HIV | TBD | TBD | Inhibitory effects on viral replication |
| Study 4 | Plasmodium falciparum | TBD | TBD | Significant reduction in parasite load |
Q & A
Basic: What are the standard synthetic routes for preparing 3H-Imidazo[2,1-a]isoindol-5-ol derivatives with aryl substituents?
The synthesis of 5-aryl-substituted 3H-imidazo[2,1-a]isoindol-5-ol derivatives typically involves cyclization reactions. For example, benzoylenebenzimidazole intermediates can be treated with aryl Grignard reagents or aryl halides under controlled conditions to introduce substituents at the 5-position . Modifications to the aryl group (e.g., methoxy vs. chloro) require careful selection of protecting groups and optimization of reaction parameters (e.g., temperature, solvent polarity) to avoid side reactions. Chromatographic purification (e.g., silica gel column) and recrystallization are critical for isolating high-purity products .
Basic: How can the tautomeric forms of 3H-Imidazo[2,1-a]isoindol-5-ol derivatives be characterized experimentally?
Tautomerism in these derivatives can be resolved using UV-Vis spectroscopy and diffuse reflectance spectroscopy . For instance, Mazindol (5-(4-chlorophenyl) analog) was confirmed to exist predominantly as the carbinolamine tautomer in both solid and solution states via UV spectral analysis . Comparative studies with the 4-methoxyphenyl derivative should employ similar techniques, supplemented by NMR spectroscopy (e.g., H and C) to detect proton shifts indicative of tautomeric equilibria .
Advanced: What methodological approaches are recommended for analyzing the structure-activity relationships (SAR) of 5-aryl-substituted derivatives?
SAR studies require systematic synthesis of analogs with varying substituents (e.g., electron-withdrawing Cl vs. electron-donating OMe) followed by pharmacological screening . For example:
- In vitro binding assays : Radioligand competition assays (e.g., [H]Mazindol displacement) at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters to assess selectivity .
- Functional activity tests : Measurement of neurotransmitter uptake inhibition in transfected cell lines (e.g., HEK293 expressing hDAT) .
- In vivo models : Behavioral assays in rodents to evaluate appetite suppression or locomotor effects, with dose-response profiling .
Data should be analyzed using multivariate regression to correlate substituent properties (Hammett constants, logP) with activity .
Advanced: How do electronic effects of substituents (e.g., methoxy vs. chloro) on the 5-aryl group influence pharmacological activity?
The 4-methoxyphenyl group, being electron-donating, may alter the compound’s binding affinity and metabolic stability compared to the 4-chlorophenyl analog (Mazindol). Key methodologies include:
- Computational modeling : Density Functional Theory (DFT) to compare electronic profiles and predict interactions with target receptors .
- Cytochrome P450 inhibition assays : To evaluate metabolic stability differences due to substituent polarity .
- Comparative binding studies : Direct competition assays using [I]RTI-55 to quantify affinity shifts at DAT/NET/SERT .
Unexpected results (e.g., increased off-target activity) may arise from altered hydrogen-bonding or steric effects, necessitating crystallographic studies .
Basic: What spectroscopic and chromatographic methods are essential for characterizing purity and structure?
- Nuclear Magnetic Resonance (NMR) : H/C NMR to confirm regiochemistry and detect tautomers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>98%) .
- X-ray Diffraction (XRD) : For unambiguous solid-state structure determination, particularly for novel derivatives .
Advanced: What experimental strategies can resolve discrepancies in binding affinity data across neurotransmitter transporters?
Contradictory data (e.g., high DAT affinity but low NET activity) may stem from assay variability or compound stability. Strategies include:
- Standardized assay protocols : Use identical cell lines, buffer conditions, and radioligands (e.g., [H]Mazindol for DAT vs. [H]Nisoxetine for NET) .
- Ligand depletion checks : Measure free ligand concentrations to rule out nonspecific binding .
- Metabolic stability testing : Pre-incubate compounds with liver microsomes to assess degradation during assays .
- Orthogonal validation : Confirm functional activity using electrophysiology (e.g., patch-clamp for transporter currents) .
Advanced: How can researchers address conflicting pharmacokinetic data between preclinical models and human trials?
- Species-specific metabolism studies : Compare hepatic clearance in human vs. rodent microsomes .
- Tracer studies : Use C-labeled compounds to track absorption/distribution in animal models .
- Population pharmacokinetic modeling : Incorporate human CYP polymorphism data to predict inter-individual variability .
Discrepancies often arise from differences in protein binding or transporter expression, necessitating in vitro-in vivo extrapolation (IVIVE) .
Basic: What are the key considerations for designing stability studies of 3H-Imidazo[2,1-a]isoindol-5-ol derivatives?
- Forced degradation : Expose compounds to heat (40–80°C), humidity (75% RH), and UV light to identify degradation pathways .
- Analytical monitoring : Use stability-indicating HPLC methods with photodiode array detection to track impurities .
- pH-rate profiling : Assess hydrolysis susceptibility in buffers (pH 1–12) to guide formulation strategies .
Advanced: What strategies are effective in elucidating the mechanism of action for novel derivatives?
- Target deconvolution : Combine CRISPR-Cas9 knockout screens with affinity-based proteomics (e.g., thermal shift assays) .
- Electrophysiology : Measure compound effects on neuronal firing rates in brain slice preparations .
- PET/SPECT imaging : Develop radiolabeled analogs (e.g., C-methyl) for in vivo target engagement studies .
Basic: How should researchers validate the selectivity of 3H-Imidazo[2,1-a]isoindol-5-ol derivatives for CNS targets?
- Broad-panel binding assays : Screen against 50+ GPCRs, ion channels, and transporters (e.g., CEREP panels) .
- Functional selectivity assays : Compare agonist vs. antagonist activity at primary targets (e.g., DAT inhibition vs. serotonin receptor modulation) .
- CNS permeability assessment : Use MDCK-MDR1 monolayers to predict blood-brain barrier penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
